

# Pharmacological Profile of Taltrimide: A Technical Overview

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## Compound of Interest

Compound Name: *Taltrimide*

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Disclaimer: This document summarizes publicly available information on **Taltrimide**. Comprehensive pharmacological data, including detailed quantitative metrics and full experimental protocols, is limited in the public domain. The information presented herein is intended for research and informational purposes only.

## Introduction

**Taltrimide** (also known as MY-117) is a lipophilic derivative of the endogenous amino acid taurine. It was investigated as a potential anticonvulsant agent. This technical guide provides a summary of its known pharmacological properties based on available preclinical and clinical data.

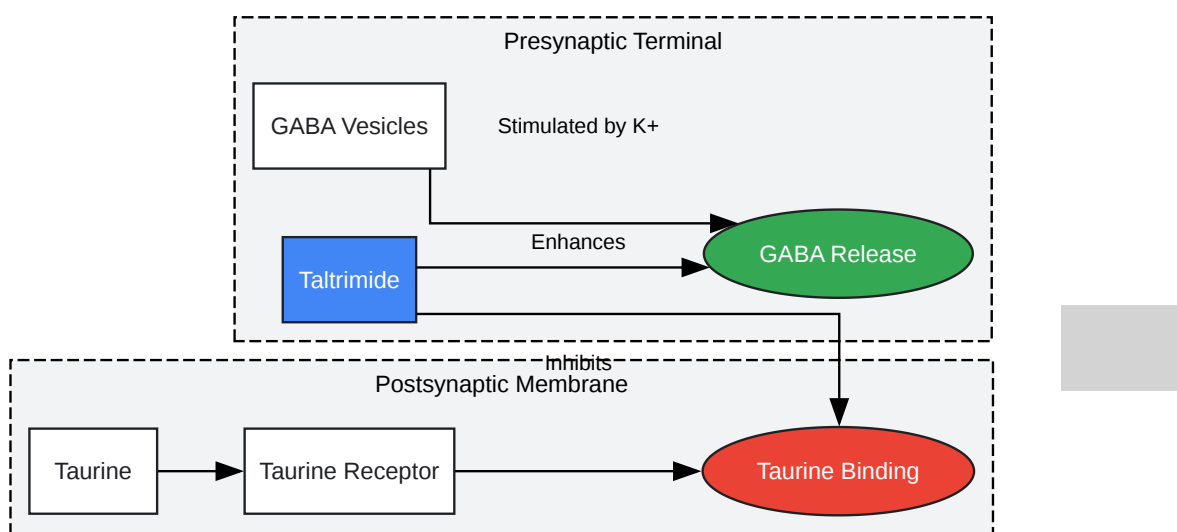
## Mechanism of Action

**Taltrimide**'s primary mechanism of action is believed to be the modulation of taurine and GABA (gamma-aminobutyric acid) neurotransmitter systems. Preclinical studies have indicated that **Taltrimide** and its main metabolite, phthalimidoethanesulphonamide, exert their effects through two main pathways<sup>[1]</sup>:

- **Inhibition of Taurine Binding:** **Taltrimide** strongly inhibits the sodium-independent binding of taurine to synaptic membranes in the brain<sup>[1]</sup>.

- **Enhancement of GABA Release:** It has been shown to significantly enhance the potassium-stimulated release of GABA from cerebral cortex slices[1].

The effect of **Taltrimide** on GABA binding is reported to be less pronounced than its effect on taurine binding[1]. The uptake of taurine and GABA does not appear to be significantly affected[1]. These actions on taurine binding and GABA release are thought to be central to its anticonvulsant properties observed in animal models.



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Proposed Mechanism of Action of **Taltrimide**.

## Pharmacological Data

Detailed quantitative data such as binding affinities ( $K_i$ ),  $IC_{50}$  values, and dose-response curves for **Taltrimide** are not extensively available in the public literature. The following tables summarize the qualitative findings from preclinical and clinical studies.

### Table 1: Preclinical Pharmacological Effects of Taltrimide

Parameter	Observation	Species	Reference
Taurine Binding	Strong inhibition of sodium-independent binding to synaptic membranes.	Mouse	
GABA Binding	Less pronounced effect compared to taurine binding.	Mouse	
GABA Release	Significant enhancement of potassium-stimulated release from cerebral cortex slices.	Mouse	
Taurine Release	Inhibition of potassium-stimulated release from cerebral cortex slices.	Mouse	
GABA/Taurine Uptake	Not markedly affected.	Mouse	
Anticonvulsant Activity	Definitive anticonvulsive effects demonstrated.	Animal Models	

**Table 2: Summary of Phase I Clinical Trial Findings**

Parameter	Observation	Patient Population	Reference
Clinical Efficacy	No significant clinical or neurophysiological anticonvulsant effects observed.	9 drug-resistant epileptic patients	
Biochemical Changes (CSF)	Increase in homovanillic acid (HVA) and cyclic nucleotides.	9 drug-resistant epileptic patients	
Drug Interactions	Changes in the concentrations of co-administered antiepileptic drugs.	9 drug-resistant epileptic patients	
Amino Acid Levels	Changes in plasma and urine amino acid concentrations.	9 drug-resistant epileptic patients	
Metabolite Correlation	Cerebrospinal fluid HVA concentrations correlated with the main active metabolite of Taltrimide.	9 drug-resistant epileptic patients	

## Experimental Protocols

Detailed experimental protocols for the key studies on **Taltrimide** are not fully available in the public domain. The following provides a high-level overview of the methodologies based on the available abstracts.

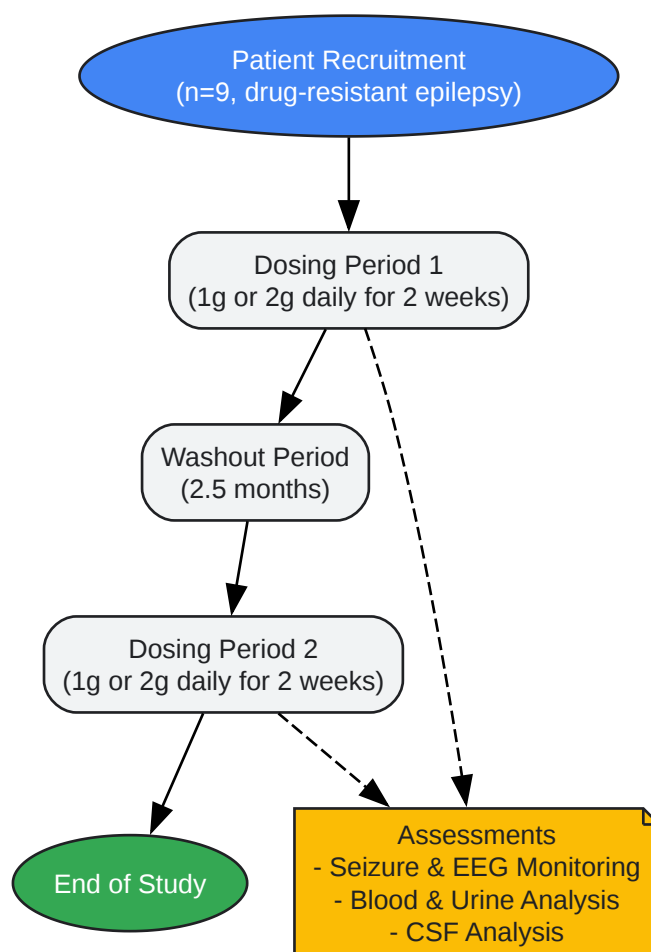
### Preclinical In Vitro Studies (Kontro & Oja, 1987)

- Objective: To investigate the effects of **Taltrimide** and its metabolites on the release, uptake, and binding of GABA and taurine in the mouse cerebrum.
- Methods:

- Release Assay: Slices of cerebral cortex were used to measure potassium-stimulated release of taurine and GABA in the presence of **Taltrimide** and its dealkylated metabolite.
- Uptake Assay: The effect on the uptake of taurine and GABA was assessed.
- Binding Assay: Sodium-independent binding of taurine and GABA to synaptic membranes was measured in the presence of **Taltrimide** and its metabolite.
- Note: Specific concentrations, incubation times, and analytical methods are not detailed in the available literature.

## Phase I Clinical Trials (Airaksinen et al., 1987)

- Objective: To evaluate the biochemical and clinical effects of **Taltrimide** in drug-resistant epileptic patients.
- Study Design: Two Phase I clinical trials.
- Participants: 9 drug-resistant epileptic patients.
- Dosing Regimen: Daily doses of 1 g and 2 g for 2 weeks, with an interval of 2.5 months between the two dosing periods.
- Assessments:
  - Seizure frequency and EEG recordings.
  - Routine laboratory safety studies.
  - Plasma concentrations of antiepileptic drugs.
  - Plasma and urine concentrations of amino acids.
  - Cerebrospinal fluid (CSF) analysis for amino acids, homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and cyclic nucleotides.



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Workflow of the Phase I Clinical Trials for **Taltrimide**.

## Conclusion

**Taltrimide** is a taurine derivative with a preclinical profile suggesting potential as an anticonvulsant through modulation of taurine and GABA neurotransmission. However, Phase I clinical trials did not demonstrate significant anticonvulsant efficacy in a small group of drug-resistant epileptic patients, although biochemical changes in the cerebrospinal fluid were observed. The publicly available data on **Taltrimide** is limited, and further research would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of Taltrimide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211356#pharmacological-profile-of-taltrimide]

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